(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
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Overview
Description
The compound “(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate” is a pyrrolidine-2,5-dione derivative . It has a molecular weight of 328.37 .
Synthesis Analysis
The synthesis of similar compounds involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The Boc group is then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide .Molecular Structure Analysis
The compound has a complex molecular structure with a pyrrolidine ring . The InChI code for the compound is 1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1 .Chemical Reactions Analysis
The compound is likely to participate in reactions typical for pyrrolidine-2,5-dione derivatives . In the crystal, molecules are linked via pairs of weak C-H⋯O hydrogen bonds, forming inversion dimers which stack along the c axis .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 328.37 .Scientific Research Applications
Biomedical Applications
Research has demonstrated that derivatives of the given compound have potential in biomedical applications. For instance, a study developed a multicomponent reaction for synthesizing 5-isoxazolyl-5H-chromeno[2,3-b]pyridine scaffold, indicating promising biomedical applications (Vereshchagin et al., 2015).
Transdermal Permeation Enhancers
Compounds structurally related to the query chemical have been explored for their role as transdermal permeation enhancers. Specifically, derivatives of hexanoic acid have shown significant activity as enhancers, improving the transdermal delivery of drugs (Farsa, Doležal, & Hrabálek, 2010).
Synthesis of β-Amino Alcohols
The compound has been implicated in the synthesis of β-amino alcohols from methyl epoxy stearate, highlighting its importance in creating renewable raw materials from functionalized fatty acids (Singh & Kamboj, 2010).
Advanced Glycation End Products (AGEs)
Research on short-chained α-hydroxycarbonyl compounds, including those related to the query compound, has contributed to understanding the formation of advanced glycation end products (AGEs), which are significant in the study of aging and chronic diseases (Rau & Glomb, 2022).
Synthesis of Functionalized Polymers
The compound's derivatives have been used in the synthesis of amino-functionalized (meth)acryl polymers, demonstrating the versatility of this chemical in creating polymers with potential applications in various fields, including biomedical engineering and materials science (Ritter, Tabatabai, & Herrmann, 2016).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPZHBCNFXHDS-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys-OSu |
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